1-Bromo-3-pent-4-ynylbenzene
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Overview
Description
1-Bromo-3-pent-4-ynylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a pent-4-ynyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-pent-4-ynylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-pent-4-ynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine selectively adding to the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-pent-4-ynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The alkyne group can also be reduced to form alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Major Products Formed:
Substitution: Formation of new aromatic compounds with various substituents.
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Bromo-3-pent-4-ynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-pent-4-ynylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The alkyne group can participate in various addition and oxidation reactions, forming different products depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-pent-4-ynylbenzene: Similar structure but with the bromine atom at a different position on the benzene ring.
1-Chloro-3-pent-4-ynylbenzene: Similar structure with a chlorine atom instead of bromine.
1-Iodo-3-pent-4-ynylbenzene: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-Bromo-3-pent-4-ynylbenzene is unique due to the specific positioning of the bromine and alkyne groups, which influences its reactivity and the types of reactions it can undergo. The presence of both aromatic and alkyne functionalities makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-pent-4-ynylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h1,5,7-9H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJOMNAZUNWOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228694-37-7 |
Source
|
Record name | 1-bromo-3-(pent-4-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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